2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a methoxy-substituted dioxaindan ring and a tetramethyl-substituted dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with the corresponding dioxaindan derivative. Common reagents include boronic acids, boronate esters, and catalysts such as palladium or nickel complexes. Reaction conditions often involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating or microwave irradiation.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are often recycled to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or borate ester.
Reduction: Formation of the corresponding borane or borohydride.
Substitution: Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Palladium or nickel catalysts, aryl or vinyl halides, and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, polymers, and electronic components.
Mechanism of Action
The mechanism of action for 2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex with a catalyst, followed by transmetalation and reductive elimination steps. Molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(7-Methoxy-1,3-dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which may confer distinct reactivity and selectivity in chemical reactions. Its methoxy-substituted dioxaindan ring and tetramethyl-substituted dioxaborolane moiety differentiate it from other boronic esters.
Properties
Molecular Formula |
C14H19BO5 |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
2-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-10(16-5)12-11(7-9)17-8-18-12/h6-7H,8H2,1-5H3 |
InChI Key |
OCMGSQZZUASIAV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)OC)OCO3 |
Origin of Product |
United States |
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